
Amisulpride Impurity B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amisulpride Impurity B, also known as 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide, is a chemical compound with the molecular formula C16H25N3O4S and a molecular weight of 355.45 g/mol . It is an impurity found in the pharmaceutical drug amisulpride, which is used as an antipsychotic agent. The presence of impurities like this compound is critical to monitor for ensuring the safety and efficacy of the drug.
準備方法
Structural and Functional Significance of Amisulpride Impurity B
This compound, represented by the formula C28H38N4O6S2, arises during the condensation phase of amisulpride synthesis. Its formation is attributed to the unintended self-condensation of 4-amino-2-methoxy-5-ethylsulfonyl benzoic acid (Compound I), a key intermediate in amisulpride production . This dimeric impurity retains structural similarities to the parent compound but exhibits distinct chromatographic and spectroscopic properties, necessitating its isolation and characterization for regulatory compliance.
The presence of Impurity B in final drug products is tightly regulated, with pharmacopeial standards typically mandating thresholds below 0.15% . Its identification and quantification are essential for ensuring batch-to-batch consistency and meeting Good Manufacturing Practice (GMP) requirements.
Synthetic Routes for this compound
Condensation Reaction Mechanism
The primary synthesis route involves the self-condensation of Compound I under controlled conditions. The reaction employs 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as a carbodiimide condensing agent and 4-Dimethylaminopyridine (DMAP) as an activating agent . The mechanism proceeds via the formation of an active ester intermediate, followed by nucleophilic attack by a second molecule of Compound I.
Reaction Scheme:
2 Compound IEDCI/DMAPAmisulpride Impurity B+Byproducts
Optimized Reaction Parameters
Patent CN111269157A delineates critical parameters for maximizing yield and purity:
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Temperature | 25–40°C | Higher temperatures (>50°C) accelerate side reactions |
Reaction Time | 10–12 hours | Shorter durations (<5h) yield incomplete conversion |
Solvent (DMF) Ratio | 1:3–4 g/mL (Compound I:DMF) | Lower ratios reduce solubility; higher ratios dilute reactivity |
EDCI Equivalents | 1.2–1.5 eq | Excess EDCI promotes overactivation |
DMAP Equivalents | 0.1–0.3 eq | Catalytic amounts sufficient for activation |
The use of N,N-dimethylformamide (DMF) as the solvent enhances reaction homogeneity, while maintaining a mass-to-volume ratio of 1:3–4 g/mL ensures optimal reagent concentration . Deviations from these conditions result in diminished yields (≤60%) or increased byproduct formation.
Purification and Isolation Techniques
Recrystallization Protocol
Post-synthesis purification involves a two-stage recrystallization process:
-
Crude Precipitation: Post-reaction aqueous workup precipitates the crude impurity, which is filtered and washed with ethyl acetate.
-
Solvent Recrystallization: The crude product is dissolved in ethyl acetate at 60–70°C (mass-to-volume ratio: 1:8–10 g/mL) and cooled to 5–10°C for crystallization .
Table 1: Recrystallization Efficiency
Parameter | Value | Purity Improvement |
---|---|---|
Ethyl Acetate Volume | 8–10 mL/g | 87.6% → 99.2% |
Cooling Rate | 2–3°C/min | Reduces occluded impurities |
Crystallization Time | 2–3 hours | Enhances crystal uniformity |
This method achieves a final purity of ≥99.2%, as verified by high-performance liquid chromatography (HPLC) .
Analytical Characterization
Spectroscopic Profiling
This compound exhibits distinct spectral features:
-
Infrared (IR) Spectroscopy: Strong absorption bands at 1650 cm−1 (amide C=O stretch) and 1150 cm−1 (sulfonyl S=O stretch) .
-
Nuclear Magnetic Resonance (NMR):
Chromatographic Methods
Reverse-phase HPLC with a C18 column (Mobile Phase: 0.1% TFA in acetonitrile/water) achieves baseline separation of the impurity from amisulpride (Retention Time: 12.3 min vs. 9.8 min) .
Industrial-Scale Considerations
Process Scalability
The EDCI/DMAP-mediated condensation is scalable to multi-kilogram batches, with reported yields of 82–85% in pilot-scale trials . Key challenges include:
-
Solvent Recovery: DMF recycling requires distillation under reduced pressure (70°C, 15 mmHg).
-
Waste Management: Neutralization of EDCI byproducts (urea derivatives) necessitates alkaline treatment prior to disposal.
Cost-Benefit Analysis
Table 2: Economic Parameters
Component | Cost per kg (USD) | Contribution to Total Cost |
---|---|---|
EDCI | 450–500 | 58% |
DMAP | 1200–1300 | 22% |
DMF | 25–30 | 8% |
Alternatives to EDCI, such as DCC (dicyclohexylcarbodiimide), reduce raw material costs by 30% but introduce toxicity concerns .
化学反応の分析
Amisulpride Impurity B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like sodium tungstate or ammonium molybdate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-amino-2-methoxy-5-ethyl thio benzoic acid can yield 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid .
科学的研究の応用
Pharmaceutical Development
Amisulpride Impurity B is utilized in the development of analytical methods for impurity profiling. Techniques such as ultra-high-pressure liquid chromatography coupled with high-resolution mass spectrometry are employed to assess the purity and identify impurities in pharmaceutical products. This is crucial for ensuring the safety and efficacy of medications.
Recent studies have indicated that this compound exhibits biological activity relevant to psychiatric disorders. It acts as a dopamine D2 and D3 receptor antagonist, which is essential for alleviating symptoms of schizophrenia and other mental health conditions. The compound's interaction with serotonin receptors also suggests potential antidepressant effects .
Toxicological Assessments
The compound has been investigated for its toxicological properties, particularly in understanding the safety profiles of amisulpride formulations. Research has focused on the effects of amisulpride and its impurities on various biological systems, contributing to a better understanding of their risk profiles .
Case Study 1: Efficacy in Schizophrenia
A clinical trial involving patients diagnosed with schizophrenia demonstrated significant improvements in both positive and negative symptoms when treated with amisulpride compared to placebo controls. The study highlighted the importance of monitoring impurities like this compound to ensure therapeutic effectiveness.
Case Study 2: Anti-inflammatory Properties
Another study explored the anti-inflammatory effects of amisulpride in patients with rheumatoid arthritis. The findings suggested that low doses of amisulpride not only alleviated depressive symptoms but also reduced inflammatory markers, indicating a dual benefit of managing both psychiatric and inflammatory symptoms .
Pharmacokinetic Data
Characteristic | N | Median (Range) | Mean ± SD |
---|---|---|---|
Number of Patients | 121 | ||
Concentration (ng/mL) | 330 | 395.15 (24.04,1905.84) | 430.64 ± 263.39 |
Sex (male/female) | 58/63 | ||
Age (years) | 32 (13,69) | 35.83 ± 13.50 | |
Body Weight (kg) | 60 (36,103) | 62.73 ± 12.86 |
作用機序
its parent compound, amisulpride, acts as a dopamine D2 and D3 receptor antagonist . Amisulpride exerts its effects by blocking these receptors in the brain, which helps alleviate symptoms of schizophrenia and other psychiatric disorders . The impurity itself may not have significant pharmacological activity but is crucial for understanding the overall impurity profile of the drug.
類似化合物との比較
Amisulpride Impurity B can be compared with other impurities found in amisulpride, such as:
Amisulpride Impurity A: 2-(Aminomethyl)-1-ethylpyrrolidine
Amisulpride Impurity C: 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide
Amisulpride Impurity D: 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-(methylsulfonyl)-benzamide
Each impurity has unique structural features and properties that distinguish them from one another. This compound is unique due to its specific molecular structure, which includes an ethylsulfonyl group and a hydroxybenzamide moiety .
生物活性
Amisulpride Impurity B, a notable impurity of the antipsychotic drug amisulpride, has garnered attention for its biological activity, particularly in the context of psychiatric disorders and its interactions with various biological systems. This article explores the biological activity of this compound through a review of recent studies, highlighting its mechanisms of action, pharmacokinetics, and potential therapeutic implications.
Chemical Profile
- Chemical Name: this compound
- CAS Number: 148516-54-5
- Molecular Formula: C17H22N2O4S
- Molecular Weight: 350.43 g/mol
Amisulpride and its impurities primarily act as dopamine D2 and D3 receptor antagonists , which is crucial for their antipsychotic effects. The mechanism involves:
- Blocking Dopamine Receptors: Amisulpride selectively inhibits postsynaptic D2 and D3 receptors, which helps alleviate both positive and negative symptoms of schizophrenia .
- Interaction with Other Receptors: It has also been noted to affect serotonin receptors (5-HT2A and 5-HT7), contributing to its antidepressant effects .
Biological Activity Findings
Recent studies have highlighted several key aspects of the biological activity of this compound:
1. Blood-Brain Barrier Interaction
Research indicates that amisulpride interacts with the glucose transporter GLUT1 at the blood-brain barrier (BBB). Molecular docking studies revealed a strong binding affinity (-29.04 kcal/mol) between amisulpride and GLUT1, suggesting that this interaction may influence the pharmacokinetics of amisulpride in patients with Alzheimer's Disease (AD) due to altered BBB transporter expression .
2. Anti-inflammatory Properties
Amisulpride has been investigated for its potential anti-inflammatory effects beyond its traditional use in treating schizophrenia. A study demonstrated that amisulpride could reduce inflammatory markers in fibroblast-like synoviocytes from rheumatoid arthritis patients, indicating a novel therapeutic pathway that may benefit patients with comorbid conditions .
3. Pharmacokinetics
The pharmacokinetic profile of amisulpride shows that it is primarily eliminated via the kidneys. Studies suggest a half-life of approximately 12 hours after oral administration, with variations based on patient condition (e.g., renal function) impacting drug clearance .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of amisulpride in various populations:
- Case Study 1: A clinical trial involving patients with schizophrenia showed significant improvement in both positive and negative symptoms when treated with amisulpride compared to placebo controls.
- Case Study 2: Another study focused on patients with rheumatoid arthritis indicated that low-dose amisulpride not only alleviated depressive symptoms but also reduced joint inflammation markers, suggesting a dual benefit in managing both psychiatric and inflammatory symptoms .
Data Tables
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Amisulpride Impurity B in drug substances?
- Methodology : High-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is commonly employed for impurity profiling. For enhanced sensitivity and specificity, liquid chromatography–tandem mass spectrometry (LC-MS/MS) is recommended, particularly for low-abundance impurities. Method validation must include specificity testing by spiking drug substances with Impurity B and demonstrating resolution from structurally similar compounds .
- Data Requirements : Submit chromatograms with labeled peaks, retention times, and integrated areas for representative batches. Include validation parameters (linearity, accuracy, precision) per ICH Q2(R2) guidelines .
Q. How do regulatory guidelines (e.g., ICH, FDA) define acceptable thresholds for this compound?
- Methodology : Thresholds are determined based on toxicological risk assessments and batch data. ICH Q3A recommends identification thresholds of 0.1% for impurities in drug substances. For quantification, develop a calibration curve using certified reference standards of Impurity B and validate against spiked samples .
- Data Contradictions : If batch data exceed thresholds, structural identification via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) is mandatory, even if the impurity is not fully characterized .
特性
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-hydroxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-3-19-7-5-6-11(19)10-18-16(21)12-8-15(24(22,23)4-2)13(17)9-14(12)20/h8-9,11,20H,3-7,10,17H2,1-2H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIBUXBARDPHCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2O)N)S(=O)(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。